SKF-96365 cation

Description

Historical Context and Initial Characterization as a Receptor-Mediated Calcium Entry Inhibitor

The journey of SKF-96365 began in 1990 when it was first described as a novel inhibitor of receptor-mediated calcium entry (RMCE). Early studies demonstrated its ability to selectively block the influx of calcium that occurs in response to the activation of surface receptors in non-excitable cells like platelets, neutrophils, and endothelial cells, without affecting the release of calcium from internal stores. nih.govcaymanchem.com This discovery was significant as it provided a means to distinguish between the two major pathways of increasing intracellular calcium concentration.

The initial characterization of SKF-96365 highlighted its inhibitory action on the influx of calcium through voltage-gated calcium channels with a half-maximal inhibitory concentration (IC50) of approximately 10 µM. caymanchem.com It was shown to effectively block ADP-induced calcium entry in platelets and neutrophils. researchgate.net This early work established SKF-96365 as a valuable compound for probing the mechanisms of receptor-mediated calcium signaling.

Evolution of Understanding: Emergence as a Dual TRPC Channel and Store-Operated Calcium Entry Inhibitor

Over time, the scientific community's understanding of SKF-96365's mechanism of action deepened. It became apparent that its effects were not limited to RMCE. Research revealed that SKF-96365 is also a potent, albeit non-selective, blocker of Transient Receptor Potential Canonical (TRPC) channels. nih.govspandidos-publications.com The TRPC channel family plays a crucial role in mediating calcium influx in response to various stimuli. spandidos-publications.com

Furthermore, SKF-96365 was identified as an inhibitor of store-operated calcium entry (SOCE), a fundamental process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum, triggers the opening of calcium channels in the plasma membrane. researchgate.netmeddocsonline.org This dual inhibitory action on both TRPC channels and SOCE has made SKF-96365 a widely used tool to investigate the interplay between these two critical calcium entry pathways. However, it is important to note its lack of specificity, as it has been shown to affect other channels, including voltage-gated calcium channels. nih.govresearchgate.net

Significance as a Pharmacological Probe in Calcium Signaling Research

The multifaceted inhibitory profile of SKF-96365 has cemented its role as a crucial pharmacological probe in the field of calcium signaling. Researchers utilize SKF-96365 to dissect the relative contributions of TRPC channels and SOCE to various physiological and pathophysiological processes. researchgate.net For instance, it has been instrumental in studies on cardiac hypertrophy, where it was shown to inhibit the condition in cardiomyocytes by suppressing the TRPC pathway. spandidos-publications.com

Its application extends to neuroscience, where it has been used to investigate the role of calcium channels in neuronal damage. In cancer research, SKF-96365 has been shown to induce cell-cycle arrest and apoptosis in colorectal cancer cells, highlighting the therapeutic potential of targeting calcium signaling in oncology. Despite its non-selective nature, the ability of SKF-96365 to broadly inhibit major calcium entry pathways provides a powerful, if complex, tool for initial investigations into the role of calcium influx in a wide array of cellular functions and diseases. researchgate.net

Inhibitory Profile of SKF-96365

| Target | Description | IC50 (approximate) |

|---|---|---|

| Receptor-Mediated Calcium Entry (RMCE) | Inhibits calcium influx triggered by receptor activation. | ~10 µM |

| Store-Operated Calcium Entry (SOCE) | Blocks calcium entry activated by depletion of internal stores. | 4 µM (in rat peritoneal mast cells) |

| TRPC Channels | Non-selective blocker of various TRPC channel subtypes. | Varies by subtype |

Key Research Findings with SKF-96365

| Research Area | Key Finding | Reference |

|---|---|---|

| Cardiac Hypertrophy | SKF-96365 inhibits angiotensin II-induced cardiomyocyte hypertrophy by suppressing the TRPC pathway. | spandidos-publications.com |

| Neuroscience | Demonstrates protective effects against MPP+-induced cytotoxicity in PC12 cells by blocking SOCE channels. | |

| Cancer Biology | Induces cell-cycle arrest and apoptosis in colorectal cancer cells by inhibiting the calcium/CaMKIIγ/AKT signaling cascade. |

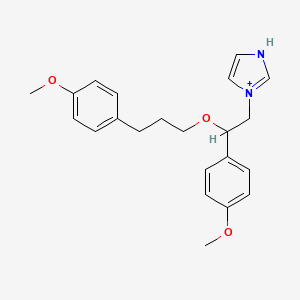

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27N2O3+ |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

3-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazol-3-ium |

InChI |

InChI=1S/C22H26N2O3/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19/h5-14,17,22H,3-4,15-16H2,1-2H3/p+1 |

InChI Key |

HLMBXBGDBBCYII-UHFFFAOYSA-O |

SMILES |

COC1=CC=C(C=C1)CCCOC(C[N+]2=CNC=C2)C3=CC=C(C=C3)OC |

Canonical SMILES |

COC1=CC=C(C=C1)CCCOC(C[N+]2=CNC=C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Molecular Pharmacology and Mechanisms of Action of Skf 96365 Cation

Direct Interactions with Transient Receptor Potential Canonical (TRPC) Channels

SKF-96365 is broadly recognized as a blocker of TRPC channels, a family of non-selective cation channels that play crucial roles in numerous physiological processes. Its inhibitory effects, however, vary across the different TRPC subtypes.

Inhibition Profile Across TRPC Subtypes (e.g., TRPC3, TRPC6, TRPC7)

SKF-96365 demonstrates a non-selective inhibitory profile against several TRPC channel subtypes, notably TRPC3, TRPC6, and TRPC7.

TRPC3: SKF-96365 has been used as an inhibitor for TRPC3 in various studies. Research on angiotensin II-induced cardiomyocyte hypertrophy has shown that SKF-96365 can suppress the increased expression of TRPC3. More selective blockers for TRPC3, such as Pyr3, have been developed, but SKF-96365 remains a tool for broad TRPC channel investigation.

TRPC6: The compound is a known non-selective antagonist of TRPC6. It has been reported to inhibit Ca2+ elevation regulated by TRPC6 channels with an IC50 value of 4.9 μM. In studies of human glioblastoma, the anti-tumor effects of SKF-96365 have been partly attributed to its inhibitory action on Ca2+ entry via TRPC6 channels. The International Union of Basic and Clinical Pharmacology (IUPHAR) database lists SKF-96365 as a pore blocker or antagonist for TRPC6 at a concentration of approximately 25 μM.

TRPC7: SKF-96365 is also recognized as an inhibitor of TRPC7. At a concentration of 25 μM, it has been shown to completely block Ca2+ entry in cells expressing human TRPC7. researchgate.net Studies on HEK-293 cells suggest that endogenous TRPC1, TRPC3, and TRPC7 combine to form native store-operated channels, and the suppression of any of these, including TRPC7, significantly inhibits store-operated calcium entry.

Table 1: Inhibition Profile of SKF-96365 on TRPC Subtypes

| TRPC Subtype | Observed Effect | Concentration | Cell Type/System | Reference |

|---|---|---|---|---|

| TRPC3 | Inhibition | Not specified | Mice | |

| TRPC3 | Suppression of Ang II-induced expression | Varies | H9c2 cells | |

| TRPC6 | Inhibition (IC50) | 4.9 µM | Not specified | |

| TRPC6 | Pore blocker/antagonist | ~25 µM | IUPHAR database | |

| TRPC6 | Inhibition of Ca2+ entry | Not specified | Human glioblastoma cells | |

| TRPC7 | Complete blockade of Ca2+ entry | 25 µM | Cells expressing human TRPC7 | researchgate.net |

| TRPC7 | Inhibition of store-operated Ca2+ entry | Not specified | HEK-293 cells |

Mechanisms of TRPC Channel Blockade (e.g., Pore Blockade, Antagonism)

The primary mechanism by which SKF-96365 is thought to inhibit TRPC channels is through direct channel blockade. It is often described as a pore blocker or a non-competitive antagonist. For instance, the IUPHAR database characterizes its action on TRPC6 and TRPC7 as that of a pore blocker or antagonist. This suggests that SKF-96365 physically obstructs the ion-conducting pore of the channel, thereby preventing the influx of cations.

However, the term "antagonist" is also frequently used, implying that it may interfere with the channel's gating mechanism without directly plugging the pore. The lack of specificity of SKF-96365 for TRPC channels over other ion channels, such as voltage-gated Ca2+ channels, complicates the precise elucidation of its blocking mechanism.

Modulation of Store-Operated Calcium Entry (SOCE) Mechanisms

SKF-96365 is widely recognized as an inhibitor of store-operated calcium entry (SOCE), a fundamental Ca2+ influx pathway activated by the depletion of intracellular Ca2+ stores.

Inhibition of Capacitative Calcium Entry (CCE)

Capacitative calcium entry (CCE) is another term for SOCE. SKF-96365 is a well-characterized antagonist of CCE in a variety of cell types. It has been shown to prevent CCE in human osteoblast-like MG-63 cells and to eliminate the sustained phase of elevated intracellular Ca2+ that is characteristic of CCE. Studies have reported that SKF-96365 can inhibit CCE, and this effect is sometimes linked to its ability to induce apoptosis. However, at concentrations required to block SOCE, it may also trigger a release of intracellular calcium.

Impact on STIM and ORAI Protein Functionality and Interaction

The SOCE machinery is primarily composed of the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors in the endoplasmic reticulum, and the Orai proteins, which form the pore of the plasma membrane Ca2+ channels. SKF-96365 has been shown to inhibit STIM1-mediated Ca2+ influx. This suggests that SKF-96365 targets the STIM1/Orai1 pathway.

In some cellular contexts, the inhibitory effect of SKF-96365 on Ca2+ responses has been demonstrated through the use of specific STIM and Orai blockers, further implicating its action on this pathway. For example, in a model of allergic rhinitis, SKF-96365 was found to suppress the activities of TRPC6, STIM1, and Orai1. Additionally, in a study on renal fibrosis, the SOC channel blocker SKF-96365 was shown to prevent the condition in mice. researchgate.net Some research also points to a potential role for the scaffolding protein Homer in the interaction between STIM, Orai, and TRPC proteins, which may be influenced by SKF-96365.

Effects on Calcium Release-Activated Calcium (CRAC) Channels

Calcium release-activated calcium (CRAC) channels are a specific and highly Ca2+-selective type of store-operated channel, with Orai proteins forming their core component. SKF-96365 is known to inhibit CRAC currents. It has been shown to block CRAC channels reversibly. In some studies, the inhibitory effect of SKF-96365 on CRAC channels is reported to be slower compared to other blockers.

Interestingly, the sensitivity of CRAC channels to SKF-96365 can differ from other store-operated channels. For instance, in RBL cells, SKF-96365 robustly inhibits I(CRAC) but has very little effect on a large monovalent current also present in these cells. This differential sensitivity highlights the complexity of store-operated Ca2+ entry pathways and the varied effects of SKF-96365 upon them.

Interactions with Other Ion Channels and Transporters

The pharmacological profile of SKF-96365 extends beyond its well-documented effects on Transient Receptor Potential Canonical (TRPC) channels. It interacts with a variety of other ion channels and transporters, contributing to its complex and sometimes contradictory cellular effects. This section details these interactions, highlighting the compound's broad-spectrum activity.

Voltage-Gated Calcium Channel Modulation

SKF-96365 demonstrates significant modulatory effects on voltage-gated calcium channels (VGCCs), including both low-voltage-activated (LVA) and high-voltage-activated (HVA) types. This interaction is a critical aspect of its pharmacological profile, as these channels are key regulators of calcium influx in excitable cells.

Low-Voltage-Activated (LVA) T-type Calcium Channels:

Research has established SKF-96365 as a potent blocker of LVA T-type calcium channels. Studies using recombinant human CaV3.1 T-type calcium channels expressed in HEK293 cells revealed that SKF-96365 inhibits these channels with high affinity. The inhibitory effect is dose-dependent and occurs in a state-independent manner. Notably, the potency of SKF-96365 against T-type channels is greater than its reported inhibitory action on TRPC channels in similar expression systems. This potent blockade has been observed with an IC₅₀ value of approximately 560 nM for human CaV3.1 channels. The inhibition of native CaV3.1 T-type currents by SKF-96365 has also been confirmed in rat cerebellar Purkinje cells.

High-Voltage-Activated (HVA) Calcium Channels:

In addition to its effects on LVA channels, SKF-96365 also blocks HVA calcium channels, although often at concentrations typically used to investigate TRPC function (e.g., 10 µM). selleckchem.com This includes the inhibition of recombinant P/Q-type, N-type, and L-type calcium channels. The non-selective nature of this inhibition means that SKF-96365 does not distinguish between receptor-mediated calcium entry and voltage-gated calcium entry.

| Channel Type | Effect | IC₅₀ | Cell/Tissue Type | Key Findings |

|---|---|---|---|---|

| Low-Voltage-Activated (LVA) T-type (hCaV3.1) | Inhibition/Blockade | ~560 nM | Recombinant HEK293 cells, Rat cerebellar Purkinje cells | Potent and reversible inhibition; more potent than on TRPC channels in similar systems. |

| High-Voltage-Activated (HVA) P/Q-type | Inhibition/Blockade | Not specified | Recombinant HEK293 cells | Blocked at concentrations used for TRPC studies (10 µM). |

| High-Voltage-Activated (HVA) N-type | Inhibition/Blockade | Not specified | Recombinant HEK293 cells | Blocked at concentrations used for TRPC studies (10 µM). |

| High-Voltage-Activated (HVA) L-type | Inhibition/Blockade | Not specified | Recombinant HEK293 cells | Blocked at concentrations used for TRPC studies (10 µM). |

Potassium Channel Interactions

The pharmacological actions of SKF-96365 are not limited to calcium channels; it also interacts with several types of potassium channels. This further contributes to its non-selective profile and can influence cellular processes such as membrane potential and repolarization.

Studies have shown that SKF-96365 can block various cardiac repolarization potassium currents. nih.gov Specifically, it inhibits the human ether-à-go-go-related gene (hERG or hKv11.1) channels, which are crucial for cardiac action potential repolarization. nih.gov The inhibition of hERG channels by SKF-96365 occurs in a concentration-dependent manner with an IC₅₀ of 3.4 µM. nih.gov Research suggests that SKF-96365 acts as a channel pore blocker, as mutations in the pore helix and S6 region of the hERG channel reduce its inhibitory sensitivity. nih.gov

Furthermore, SKF-96365 has been found to inhibit IKs (hKCNQ1/hKCNE1) and hKir2.1 currents with IC₅₀ values of 10.8 µM and 8.7 µM, respectively. nih.gov The blockade of these multiple potassium currents can lead to a prolongation of the ventricular action potential duration and the QT interval. nih.gov Additionally, SKF-96365 has been noted to block glibenclamide-sensitive K+ channels.

| Channel Type | Effect | IC₅₀ | Cell/Tissue Type | Key Findings |

|---|---|---|---|---|

| hERG (hKv11.1) | Inhibition/Blockade | 3.4 µM | HEK 293 cells expressing hERG | Acts as a channel pore blocker, contributing to QTc prolongation. nih.gov |

| IKs (hKCNQ1/hKCNE1) | Inhibition | 10.8 µM | HEK 293 cells expressing hKCNQ1/hKCNE1 | Contributes to the prolongation of ventricular action potential. nih.gov |

| hKir2.1 | Inhibition | 8.7 µM | HEK 293 cells expressing hKir2.1 | Contributes to the prolongation of ventricular action potential. nih.gov |

| Glibenclamide-sensitive K+ channels | Blockade | Not specified | Not specified | Indicates a broader interaction with K+ channels. |

Influence on Na+/Ca2+ Exchanger (NCX) Activity

SKF-96365 has a notable and complex influence on the activity of the Na+/Ca2+ exchanger (NCX), a key regulator of intracellular calcium homeostasis. Instead of a simple inhibitory or activating effect, SKF-96365 has been shown to enhance the reverse mode of NCX operation. mdpi.com

In human glioblastoma cells, SKF-96365 was found to increase intracellular calcium levels, not by promoting calcium entry through TRPC channels, but by enhancing the reverse mode of the NCX. This effect was observed with an EC₅₀ of 9.79 µM. The enhancement of the reverse mode of NCX leads to an influx of calcium into the cell, contributing to cytotoxicity in these cancer cells. This effect of SKF-96365 on NCX was confirmed by the fact that a selective inhibitor of the NCX reverse mode, YM-244769, could suppress the SKF-96365-induced calcium elevation. researchgate.net Furthermore, knockdown of the NCX1 isoform diminished the effects of SKF-96365.

Interestingly, the forward mode of the NCX, which is responsible for calcium extrusion, was much less affected by SKF-96365. researchgate.net This differential effect on the operational modes of the NCX highlights a specific and nuanced interaction of SKF-96365 with this transporter.

| NCX Mode | Effect | EC₅₀ | Cell/Tissue Type | Key Findings |

|---|---|---|---|---|

| Reverse Mode | Enhancement | 9.79 µM | Human glioblastoma cells (LN-229) | Leads to increased intracellular Ca²⁺ and cytotoxicity. researchgate.net |

| Forward Mode | Less affected | Not specified | Human glioblastoma cells (LN-229) | Demonstrates selectivity for the reverse mode of operation. researchgate.net |

Effects on Endoplasmic Reticulum Ca2+ Pump (SERCA) Activity

SKF-96365 has been reported to affect the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for sequestering calcium into the endoplasmic reticulum (ER) and maintaining low cytosolic calcium levels. However, the findings regarding this interaction are somewhat conflicting and may be cell-type dependent.

In some cell types, such as epithelial cells and MDCK cells, SKF-96365 has been shown to inhibit the ER Ca²⁺ pump. This inhibition leads to a release of calcium from the ER stores, thereby increasing intracellular calcium concentration. In MDCK cells, pretreatment with SERCA inhibitors like thapsigargin (B1683126) and cyclopiazonic acid nearly abolished the SKF-96365-induced increase in intracellular calcium in a calcium-free medium, supporting the idea that SKF-96365 acts on the ER Ca²⁺ store.

Conversely, other studies have reported that SKF-96365 has no statistically significant effects on ER calcium concentration. For instance, in PC12 cells, while SKF-96365 reduced intracellular calcium overload induced by MPP+, it did not appear to do so by directly affecting the SERCA pump. These discrepancies suggest that the effect of SKF-96365 on SERCA may be indirect or vary significantly between different cellular contexts and experimental conditions. It has also been noted that activation of certain TRP channels can be blocked by SERCA inhibitors, suggesting a complex interplay between these pathways that SKF-96365 could influence. nih.gov

Modulation of Cation Channel of Sperm (CatSper)

SKF-96365 has been shown to modulate the activity of the Cation Channel of Sperm (CatSper), a sperm-specific calcium channel essential for male fertility. oup.com The interaction is complex, exhibiting both agonistic and antagonistic properties.

In human sperm, SKF-96365 can induce an increase in intracellular calcium concentration, similar to the effect of progesterone, a known CatSper activator. oup.com This suggests that SKF-96365 can act as a CatSper agonist. The CatSper blocker RU1968 was able to inhibit the SKF-96365-induced calcium increase, further supporting the involvement of CatSper. oup.com

However, patch-clamp recordings have revealed a more nuanced, dual action. Upon application, SKF-96365 initially enhances CatSper currents, but this is followed by a decay in current amplitude to below control levels, indicating a secondary blocking action. oup.com This suggests that SKF-96365 can act as both an agonist and an inhibitor of CatSper, with the effect being time-dependent. The EC₅₀ for the agonistic effect of SKF-96365 on CatSper has been determined to be 9.5 µM.

| Effect | EC₅₀ | Cell/Tissue Type | Key Findings |

|---|---|---|---|

| Agonist (initial effect) | 9.5 µM | Human sperm | Induces a transient increase in intracellular Ca²⁺, similar to progesterone. oup.com |

| Antagonist (secondary effect) | Not specified | Human sperm (patch-clamp) | Causes a decay of CatSper currents to below baseline levels over time. oup.com |

Specificity and Selectivity Profile of SKF-96365 Cation

While initially identified as a selective blocker of receptor-mediated calcium entry, subsequent research has revealed that SKF-96365 has a broad specificity and a non-selective profile, interacting with a wide range of ion channels and transporters. This lack of selectivity is a critical consideration when using SKF-96365 as a pharmacological tool to probe specific cellular mechanisms.

SKF-96365 is widely used as an inhibitor of TRPC channels, but it also potently blocks both LVA and HVA voltage-gated calcium channels. selleckchem.com In fact, its inhibitory potency against T-type calcium channels can be greater than that for TRPC channels. Furthermore, it interacts with various potassium channels, including hERG, IKs, and hKir2.1, which are essential for cardiac repolarization. nih.gov

The compound also modulates the activity of the Na+/Ca2+ exchanger, specifically enhancing its reverse mode of operation. Its effects on the SERCA pump are more ambiguous, with some studies reporting inhibition and others showing no significant effect. Additionally, SKF-96365 exhibits a dual agonist/antagonist activity on the CatSper channel in human sperm. oup.com

This broad range of targets means that caution must be exercised when interpreting data obtained using SKF-96365 as a specific inhibitor of a single type of channel or transporter. The observed physiological or cellular effects of SKF-96365 could be the result of its action on multiple targets, and the specific cellular context and experimental conditions can influence which of its effects predominate.

Assessment of Non-Selective Nature and Pleiotropic Effects

This compound was initially characterized as a selective inhibitor of receptor-mediated calcium entry (RMCE). However, extensive research has revealed that its pharmacological profile is considerably more complex, demonstrating a non-selective nature with a wide range of molecular targets and numerous pleiotropic effects. This lack of specificity means that experimental results using SKF-96365 as a simple TRPC channel blocker must be interpreted with caution.

The compound's action extends far beyond its originally described function, affecting a variety of ion channels and cellular processes. It is now understood to block not only store-operated Ca²⁺ entry (SOCE) and TRPC channels but also voltage-gated Ca²⁺ channels, potassium channels, and voltage-gated sodium channels. nih.gov One of the most significant off-target effects is its potent inhibition of low-voltage-activated (LVA) T-type calcium channels. selleckchem.com Studies on recombinant human CaV3.1 T-type channels expressed in HEK293 cells showed that SKF-96365 blocked these channels more potently than it did some TRPC channels expressed in the same system. Furthermore, at concentrations typically used to study TRPC function (e.g., 10 µM), SKF-96365 also substantially inhibits high-voltage-activated (HVA) P/Q-type, N-type, and L-type calcium channels.

Beyond calcium channels, SKF-96365 strongly inhibits cardiac voltage-gated sodium currents (I_Na) in a manner that is dependent on use and frequency. nih.gov Other documented off-target activities include the inhibition of cytochrome P-450 mediated reactions and functioning as a non-competitive antagonist at human GABAA receptors. stressmarq.comresearchgate.net Paradoxically, in some cell types like human endothelial cells, it has been shown to activate non-selective cation channels. stressmarq.com

These diverse molecular interactions lead to a range of pleiotropic cellular effects. For instance, SKF-96365 can induce cell-cycle arrest and apoptosis in colorectal cancer cells by inhibiting the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade. In glioblastoma cells, it enhances the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to cytotoxic intracellular Ca²⁺ accumulation.

| Target/Effect | Observed Action | Cell/System Studied | Citation |

|---|---|---|---|

| Low-Voltage-Activated (LVA) T-type Ca²⁺ Channels (e.g., CaV3.1) | Potent inhibition | Recombinant HEK293 cells, Rat cerebellar Purkinje cells | selleckchem.com |

| High-Voltage-Activated (HVA) Ca²⁺ Channels (L, P/Q, N-type) | Inhibition | Recombinant HEK293 cells | |

| Voltage-Gated Na⁺ Channels (I_Na) | Strong, use-dependent inhibition | Rat ventricular myocytes | nih.gov |

| Potassium Channels | Inhibition (e.g., hERG, hKCNQ1/hKCNE1, hKir2.1) | General, Guinea pig hearts | |

| Na⁺/Ca²⁺ Exchanger (NCX) | Enhancement of reverse mode | Human glioblastoma cells | |

| GABA_A Receptors | Non-competitive antagonism | Recombinant human α1β2γ2 receptors | researchgate.net |

| Cytochrome P-450 | Inhibition of mediated reactions | General | stressmarq.com |

| CaMKIIγ/AKT Signaling Cascade | Inhibition | Colorectal cancer cells | |

| Non-selective Cation Channels | Reversible activation | Human endothelial cells | stressmarq.com |

Concentration-Dependent Differential Actions

The pharmacological effects of SKF-96365 are highly dependent on the concentration used, with different molecular targets exhibiting varied sensitivities. This differential action complicates its use as a specific inhibitor, as the observed cellular outcome can change dramatically with the dose.

For example, SKF-96365 is a particularly potent inhibitor of LVA T-type calcium channels, with a reported IC₅₀ value of approximately 560 nM for human CaV3.1 channels. In contrast, its inhibition of receptor-mediated Ca²⁺ entry in intact platelets occurs at an IC₅₀ of 8-12 µM, and in human endothelial cells, the IC₅₀ is around 30 µM. Its effect on the reverse mode of the Na+/Ca2+ exchanger in glioblastoma cells was observed with an EC₅₀ of 9.79 μM.

The concentration range often used in experiments (1-100 µM) can therefore engage multiple targets simultaneously. In rat ventricular myocytes, the inhibition of the cardiac sodium current was concentration-dependent, with the IC₅₀ decreasing as stimulation frequency increased, from 1.36 µM at 0.5 Hz to 0.56 µM at 10 Hz. nih.gov

Studies in specific cell lines further illustrate these concentration-dependent effects. In PC12 cells exposed to the neurotoxin MPP+, pretreatment with 10 µM and 50 µM SKF-96365 offered significant protection against cell death, whereas a 1 µM concentration was ineffective. Similarly, in HL-60 promyelocytic cells, concentrations greater than 30 μM were required for complete inhibition of histamine-induced Ca²⁺ influx. However, this same concentration range only produced a partial inhibition (around 25%) of the Ca²⁺ response to ATP, highlighting target-specific sensitivity within the same cell. In MDCK cells, a 10 µM concentration had minimal effect on intracellular calcium, while concentrations from 25 µM to 100 µM induced a dose-dependent increase.

| Target | Cell Type / System | Effective Concentration (IC₅₀ / EC₅₀ or Range) | Citation |

|---|---|---|---|

| hCaV3.1 T-type Ca²⁺ Channels | Recombinant HEK293 cells | ~560 nM (IC₅₀) | |

| Voltage-Gated Na⁺ Current (I_Na) | Rat ventricular myocytes | 0.56 - 1.36 µM (IC₅₀, frequency-dependent) | nih.gov |

| Receptor-Mediated Ca²⁺ Entry | Human Platelets | 8 - 12 µM (IC₅₀) | |

| Na⁺/Ca²⁺ Exchanger (reverse mode) | Human glioblastoma cells | 9.79 µM (EC₅₀) | |

| Receptor-Mediated Ca²⁺ Entry | Human Endothelial Cells | 30 µM (IC₅₀) | |

| Cytoprotection against MPP⁺ | PC12 cells | 10 - 50 µM (effective range) | |

| Histamine-induced Ca²⁺ influx | HL-60 cells | >30 µM (for complete inhibition) |

Cell Type and Experimental Model-Dependent Variability in Mechanisms

The mechanism of action of SKF-96365 and its ultimate biological effect are not universal, but rather exhibit significant variability depending on the cell type and experimental model. The predominant effect observed in one cell line may be of minor importance or entirely different in another, underscoring the importance of the specific cellular context.

The compound's effects on cancer cells provide a clear example of this variability.

In human glioblastoma cells , SKF-96365 suppresses cell growth primarily by enhancing the reverse operation of the Na+/Ca2+ exchanger (NCX). This leads to a cytotoxic accumulation of intracellular Ca²⁺, an effect that occurs irrespective of TRPC channel blockade.

In contrast, in colorectal cancer cells , the primary mechanism for its anti-neoplastic activity is the induction of cell-cycle arrest and apoptosis through the inhibition of the CaMKIIγ/AKT signaling pathway.

In chronic myeloid leukemia (CML) progenitor cells, SKF-96365 was found to restore motility that was lost under imatinib (B729) treatment, effectively expelling the cells from a protective stromal niche. This effect was shown to be dependent on RhoA activation and not necessarily on its canonical channel-blocking activity.

The effects of SKF-96365 are also highly variable in non-cancerous cells.

In PC12 cells , a model for neuronal cells, SKF-96365 exerts a protective effect against MPP+-induced cytotoxicity. This protection is attributed to the attenuation of intracellular calcium overload and the inhibition of Homer1 expression, which in turn regulates calcium release from the endoplasmic reticulum.

In rat ventricular myocytes , a key finding was the strong, use-dependent blockade of voltage-gated sodium channels, a mechanism with significant implications for cardiac electrophysiology. nih.gov

In human endothelial cells , SKF-96365 has been reported to activate non-selective cation channels, an effect opposite to the inhibitory role it plays in most other systems. stressmarq.com

| Cell Type | Primary Mechanism of Action | Resulting Biological Effect | Citation |

|---|---|---|---|

| Human Glioblastoma Cells | Enhancement of Na⁺/Ca²⁺ exchanger (NCX) reverse mode | Increased intracellular Ca²⁺, cell cycle arrest, cytotoxicity | |

| Colorectal Cancer Cells | Inhibition of CaMKIIγ/AKT signaling cascade | Cell cycle arrest, apoptosis | |

| PC12 Cells (neuronal model) | Reduction of Ca²⁺ overload and inhibition of Homer1 expression | Protection against MPP⁺-induced cytotoxicity | |

| Chronic Myeloid Leukemia (CML) Cells | RhoA-dependent restoration of motility | Expulsion from protective stromal niche | |

| Rat Ventricular Myocytes | Blockade of voltage-gated Na⁺ channels | Inhibition of sodium current (I_Na) | nih.gov |

| Human Endothelial Cells | Activation of non-selective cation channels | Cation influx | stressmarq.com |

Cellular and Subcellular Effects Mediated by Skf 96365 Cation

Regulation of Intracellular Calcium Homeostasis

SKF-96365 is widely recognized for its ability to interfere with the delicate balance of intracellular calcium, a ubiquitous second messenger crucial for a myriad of cellular functions. Its effects are complex and can be cell-type dependent, often involving the inhibition of various calcium channels.

Alterations in Cytosolic Calcium Dynamics and Transients

SKF-96365 has been shown to modulate cytosolic calcium ([Ca2+]cyt) dynamics in various cell types. In Madin Darby canine kidney (MDCK) cells, concentrations of 25-100 µM SKF-96365 induced a significant, dose-dependent transient increase in intracellular calcium. This response is characterized by an initial slow rise, followed by a gradual decay and a sustained plateau. The removal of extracellular calcium significantly diminishes these transients, indicating that SKF-96365 triggers both the release of calcium from intracellular stores and the influx of extracellular calcium. In hypoxic pulmonary artery smooth muscle cells (PASMCs), treatment with 10 µM SKF-96365 led to a significant decrease in intracellular calcium levels.

Attenuation of Intracellular Calcium Overload

A key therapeutic potential of SKF-96365 lies in its ability to mitigate intracellular calcium overload, a condition detrimental to cell health. In a cellular model of Parkinson's disease using PC12 cells, pretreatment with SKF-96365 was found to reduce the intracellular calcium overload induced by the neurotoxin MPP+. Specifically, in MPP+-stressed PC12 cells, SKF-96365 pretreatment significantly lowered the cytosolic calcium concentration at various time points compared to untreated cells, indicating a delayed and decreased calcium influx.

Effects on Endoplasmic Reticulum Calcium Release and Refilling

The endoplasmic reticulum (ER) is a primary intracellular calcium store, and its regulation is critical for maintaining calcium homeostasis. SKF-96365 influences ER calcium dynamics by affecting both its release and subsequent refilling. In PC12 cells, SKF-96365 was shown to suppress Homer1-mediated ER calcium release. In Madin Darby canine kidney (MDCK) cells, SKF-96365 induced a release of calcium from the thapsigargin-sensitive ER store. However, pretreatment with SKF-96365 also partially depleted this store and inhibited the capacitative calcium entry that typically follows store depletion. This dual action highlights the compound's complex interaction with ER calcium signaling pathways. Furthermore, some analogs of SKF-96365 have been shown to have an interesting effect on both ER Ca2+ release and store-operated Ca2+ entry (SOCE) in a lymphocyte cell line.

Cell Cycle Progression and Viability Modulation

Induction of Cell Cycle Arrest (e.g., G0/G1, S, G2/M phases)

SKF-96365 has been consistently shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can vary. In human glioblastoma cells, SKF-96365 caused cell cycle arrest in the S and G2 phases. Similarly, in nasopharyngeal carcinoma cells, treatment with SKF-96365 led to an increased proportion of cells in the G2/M and S phases. In colorectal cancer cells, SKF-96365 has also been found to induce cell-cycle arrest. mdpi.com In aged mesenchymal stem cells (MSCs), blocking calcium entry with SKF-96365 resulted in cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, in hypoxic pulmonary artery smooth muscle cells, inhibition of TRPC6 by SKF-96365 caused cell cycle arrest in the G2/M phase.

Inhibition of Cell Proliferation

A direct consequence of cell cycle arrest is the inhibition of cell proliferation. SKF-96365 has demonstrated potent anti-proliferative effects across a range of cell types. In human non-small cell lung cancer A549 cells, treatment with 5 μM SKF-96365 resulted in a significant time-dependent reduction in cell proliferation. oncotarget.com Similarly, in glioblastoma cells, SKF-96365 repressed cell growth. Studies on colorectal cancer have also highlighted the anti-neoplastic activity of SKF-96365, which includes the inhibition of cell growth. In nasopharyngeal carcinoma cells, SKF-96365 was found to inhibit colony formation. The inhibition of TRPC6 channels by SKF-96365 has been identified as a mechanism for its anti-proliferative effects in hypoxic pulmonary artery smooth muscle cells.

Interactive Table of Research Findings on SKF-96365 Cation

| Cellular/Subcellular Effect | Cell Type | Key Findings | Citation(s) |

| Regulation of Intracellular Calcium Homeostasis | |||

| Alterations in Cytosolic Calcium Dynamics | Madin Darby canine kidney (MDCK) cells | 25-100 µM SKF-96365 induced a dose-dependent transient increase in intracellular calcium. | |

| Hypoxic pulmonary artery smooth muscle cells (PASMCs) | 10 µM SKF-96365 significantly decreased intracellular calcium levels. | ||

| Attenuation of Intracellular Calcium Overload | PC12 cells | Pretreatment with SKF-96365 reduced MPP+-induced intracellular calcium overload. | |

| Effects on Endoplasmic Reticulum Calcium Release | PC12 cells | Suppressed Homer1-mediated ER calcium release. | |

| Madin Darby canine kidney (MDCK) cells | Induced calcium release from the thapsigargin-sensitive ER store. | ||

| Cell Cycle Progression and Viability Modulation | |||

| Induction of Cell Cycle Arrest | Human glioblastoma cells | Arrested the cell cycle in the S and G2 phases. | |

| Nasopharyngeal carcinoma cells | Increased the proportion of cells in the G2/M and S phases. | ||

| Aged mesenchymal stem cells (MSCs) | Induced cell cycle arrest at the G0/G1 phase. | nih.gov | |

| Hypoxic pulmonary artery smooth muscle cells (PASMCs) | Caused cell cycle arrest in the G2/M phase. | ||

| Inhibition of Cell Proliferation | Human non-small cell lung cancer A549 cells | 5 μM SKF-96365 significantly reduced cell proliferation over time. | oncotarget.com |

| Glioblastoma cells | Repressed cell growth. | ||

| Colorectal cancer cells | Inhibited cell growth. | ||

| Nasopharyngeal carcinoma cells | Inhibited colony formation. |

Induction of Programmed Cell Death (Apoptosis and Autophagy)

SKF-96365 has demonstrated the ability to induce programmed cell death, encompassing both apoptosis and autophagy, in various cell types. In colorectal cancer cells, SKF-96365 exhibits anti-neoplastic activity by inducing cell-cycle arrest and apoptosis. medchemexpress.comsabbiotech.com This process is often accompanied by the induction of cytoprotective autophagy, which can delay apoptosis by preventing the release of cytochrome c from the mitochondria. medchemexpress.comsabbiotech.com The mechanism behind this involves the inhibition of the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade. sabbiotech.com

In human glioblastoma cells, SKF-96365 has been shown to repress cell growth by increasing intracellular calcium, leading to cell cycle arrest and activation of cell death pathways. Research on esophageal cancer cells indicates that SKF-96365 induces apoptosis through the PARP, caspase-9, and BCL-2 pathways, and also triggers autophagy, which is associated with the downregulation of the TRPC1 calcium channel. researchgate.net Furthermore, in a neuroblastoma model using PC12 cells, SKF-96365 demonstrated a protective effect against MPP+-induced cytotoxicity by inhibiting apoptotic cell death and reducing intracellular calcium overload. plos.org

Interestingly, the role of autophagy in response to SKF-96365 can be context-dependent. While it can act as a pro-survival mechanism in some cancer cells, in others, its inhibition can enhance the anti-cancer effects of SKF-96365. For instance, in colorectal cancer, combining SKF-96365 with an autophagy inhibitor like hydroxychloroquine (B89500) has been shown to significantly augment its anti-cancer efficacy in mouse models.

| Cell Type | Effect | Associated Pathways/Mechanisms | References |

|---|---|---|---|

| Colorectal Cancer Cells | Induces apoptosis and cytoprotective autophagy | Inhibition of CaMKIIγ/AKT signaling, prevention of cytochrome c release | medchemexpress.comsabbiotech.com |

| Human Glioblastoma Cells | Represses cell growth, induces cell cycle arrest and cell death | Increases intracellular Ca²⁺ | |

| Esophageal Cancer Cells | Induces apoptosis and autophagy | PARP, caspase-9, BCL-2 pathways; downregulation of TRPC1 | researchgate.net |

| PC12 Cells (Neuroblastoma Model) | Protects against MPP+-induced apoptosis | Inhibition of intracellular calcium overload | plos.org |

Modulation of Cell Motility and Morphogenesis

SKF-96365 has been shown to inhibit cell migration and chemotaxis in various cell types. Early studies demonstrated its ability to inhibit the adhesion and chemotaxis of neutrophils. nih.gov In the context of cancer, SKF-96365 has been found to inhibit the migration of HeLa and SiHa cervical cancer cells. Furthermore, in chronic myeloid leukemia (CML) stem and progenitor cells, SKF-96365 was observed to expel these cells from a protective stromal cell niche, a process dependent on RhoA signaling. mdpi.com This suggests that SKF-96365 can disrupt the interactions that anchor cancer cells within supportive microenvironments, potentially hindering their ability to migrate and metastasize.

The influence of SKF-96365 extends to cell adhesion processes. Research has indicated that the compound inhibits the adhesion of neutrophils. nih.gov In HeLa cells, while the cannabinoid receptor agonist WIN-55,212-2 did not significantly alter the expression of adhesion molecules like PECAM-1 and VE-cadherin, the study highlighted the general interest in targeting calcium channels to control cancer cell adhesion. researchgate.net Another study on HeLa and SiHa cells also touched upon the role of TRPC channels, which are blocked by SKF-96365, in cell adhesion.

| Process | Cell Type | Observed Effect | References |

|---|---|---|---|

| Migration and Chemotaxis | Neutrophils | Inhibition of adhesion and chemotaxis | nih.gov |

| Migration | HeLa and SiHa Cells | Inhibition of cell migration | |

| Niche Expulsion | Chronic Myeloid Leukemia Stem/Progenitor Cells | Expulsion from stromal cell niche | mdpi.com |

| Adhesion | Neutrophils | Inhibition of cell adhesion | nih.gov |

Inhibition of Cell Migration and Chemotaxis

Impact on Downstream Cellular Signaling Pathways

SKF-96365 influences the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. In human glioblastoma cells, SKF-96365-induced cell cycle arrest is associated with the activation of p38-MAPK and JNK. nih.gov Conversely, in other contexts, SKF-96365 can have an inhibitory effect. For example, in rat parotid acinar cells, agents that block store-operated calcium entry, including SKF-96365, were found to reduce ERK1/2 phosphorylation stimulated by thapsigargin (B1683126) and carbachol. Similarly, in a study on P. aeruginosa-infected cells, both TRPC1 silencing and treatment with SKF-96365 led to a decrease in the phosphorylation of JNK, while p38 and ERK1/2 phosphorylation remained unchanged.

The effects of SKF-96365 cascade down to the level of gene and protein expression. In colorectal cancer, SKF-96365 has been implicated in inducing cell-cycle arrest, which involves the regulation of proteins like p21 and cyclin E1. mdpi.com In a model of Parkinson's disease using PC12 cells, SKF-96365 was found to decrease the expression of Homer1, a postsynaptic scaffolding protein involved in calcium modulation. plos.org This effect was linked to the compound's neuroprotective properties. plos.org

Furthermore, SKF-96365 has been shown to downregulate the expression of TRPC1 in esophageal cancer cells, a change associated with the induction of apoptosis and autophagy. researchgate.net In H9c2 cells, SKF-96365 was found to decrease the expression of TRPC3 and TRPC6 induced by Angiotensin II. spandidos-publications.com The compound can also impact the expression of hypoxia-inducible factor 1-alpha (HIF-1α), as studies have shown that SKF-96365 can inhibit autophagy induced by hypoxia-mimetic agents, an effect attributed to the inhibition of the TRPC1 channel. tandfonline.com

| Pathway/Molecule | Cell Type | Effect of SKF-96365 | References |

|---|---|---|---|

| p38-MAPK and JNK | Human Glioblastoma Cells | Activation | nih.gov |

| ERK1/2 | Rat Parotid Acinar Cells | Reduction of stimulated phosphorylation | |

| JNK | P. aeruginosa-infected cells | Decreased phosphorylation | |

| Homer1 | PC12 Cells | Decreased expression | plos.org |

| TRPC1 | Esophageal Cancer Cells | Downregulation | researchgate.net |

| TRPC3 and TRPC6 | H9c2 Cells | Decreased Ang II-induced expression | spandidos-publications.com |

| HIF-1α related autophagy | Human salivary gland and neuroblastic cells | Inhibition of hypoxia-induced autophagy | tandfonline.com |

Phospholipase C (PLC) Pathway Involvement

The chemical compound this compound is a widely utilized pharmacological tool for investigating calcium signaling pathways, particularly those involving Phospholipase C (PLC). The activation of PLC by various G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scienceopen.commdpi.com While IP3 typically triggers the release of calcium from intracellular stores, DAG can directly activate certain members of the Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels. scienceopen.commdpi.com SKF-96365 is frequently employed as an inhibitor of these TRPC channels, thereby helping to elucidate the role of the PLC-DAG-TRPC axis in cellular calcium influx.

Research has demonstrated that TRPC3, TRPC6, and TRPC7 are particularly sensitive to activation by DAG. scienceopen.commdpi.com Consequently, SKF-96365 serves as an inhibitor of this DAG-mediated activation, effectively blocking the calcium entry stimulated by PLC activity. scienceopen.comresearchgate.net This inhibitory action is not direct on PLC itself, but rather on the downstream TRPC channels that are opened in response to a product of the PLC enzymatic reaction.

Furthermore, studies in MIN6 β-cells have shown that the sustained phase of PLC activity, triggered by the muscarinic receptor agonist carbachol, is dependent on calcium influx through store-operated channels, and this activity is markedly suppressed by SKF-96365. In human promyelocytic HL-60 cells, histamine-induced calcium influx through nonselective cation channels, which is linked to PLC activation, is almost completely blocked by SKF-96365. aai.org

The involvement of the PLC pathway in the effects of SKF-96365 is also evident in studies on neuronal cells. In CA1 pyramidal neurons, brain-derived neurotrophic factor (BDNF) activates a TRPC-dependent current that is inhibited by SKF-96365, highlighting a link between neurotrophin signaling, the PLC pathway, and TRPC channel activation. jneurosci.org In the context of pain signaling, melittin (B549807) is proposed to activate P2Y G-protein-coupled receptors, leading to the production of DAG and the subsequent activation of SKF-96365-sensitive TRPC3/6/7 channels in primary sensory neurons. neurosci.cn

The table below summarizes key research findings on the involvement of the PLC pathway in the cellular and subcellular effects mediated by this compound.

| Cell/Tissue Type | Agonist/Stimulus | Key Findings |

| Human Gingival Fibroblasts | Thrombin, PAR-1 agonist | Thrombin-induced increase in intracellular Ca2+ is mediated by PAR-1 activation and PLC, leading to IP3 production and Ca2+ release, followed by capacitative calcium entry that is suppressed by SKF-96365. nih.gov |

| Rat Inner Medullary Collecting Duct | Arginine Vasopressin (AVP) | AVP-induced Ca2+ oscillations require extracellular Ca2+ entry through a store-operated mechanism that is attenuated by SKF-96365. |

| MIN6 β-cells | Carbachol | The sustained phase of carbachol-induced PLC activation is dependent on Ca2+ influx through store-operated channels and is markedly suppressed by SKF-96365. |

| Human Promyelocytic Leukemia Cells (HL-60) | Histamine | Histamine-induced Ca2+ influx through nonselective cation channels, linked to PLC activation, is almost completely blocked by SKF-96365. aai.org |

| Rat Dorsal Root Ganglion (DRG) Neurons | Melittin | Melittin is proposed to activate GPCRs, leading to PLC activation, DAG production, and subsequent activation of SKF-96365-sensitive TRPC3/6/7 channels. neurosci.cn |

| HEK293T cells | Glucosylsphingosine (GS) | GS stimulates serotonin (B10506) receptors (mHtr2a/b), activating a PLC-dependent pathway that leads to calcium influx through TRPC channels, which is diminished by SKF-96365. |

| Rabbit Urethral Interstitial Cells | Spontaneous Activity | The frequency of spontaneous Ca2+ oscillations is reduced by SKF-96365, while PLC inhibitors decrease the amplitude of these oscillations. |

| Rat Cerebral Arteries | Spontaneous Vasomotion | Inhibition of PLC abolishes vasomotion, and this effect is mimicked by the nonselective TRP channel blocker SKF-96365. nih.gov |

| Human Myometrial Cells | Heterologously expressed TRPC6 | SKF-96365 completely blocks heterologously expressed TRPC6 and endogenously expressed TRPC3. scienceopen.com |

Applications of Skf 96365 Cation in Experimental Biological Systems

Neural Systems and Neurological Disease Models

The SKF-96365 cation, a notable imidazole (B134444) compound, has been the subject of extensive research within neural systems and in the modeling of neurological diseases. Its effects are primarily linked to its ability to modulate intracellular calcium concentration, a key factor in numerous neuronal processes.

Neuroprotective Effects in In Vitro Neurodegeneration Models (e.g., MPP+-Induced Cytotoxicity in PC12 Cells)

In experimental models of Parkinson's disease, SKF-96365 has demonstrated significant neuroprotective capabilities. Specifically, in PC12 cells subjected to the neurotoxin MPP+, a model for dopaminergic neuron degeneration, pretreatment with SKF-96365 has been shown to mitigate cytotoxicity. Research indicates that SKF-96365 can increase cell viability, reduce the release of lactate (B86563) dehydrogenase (a marker of cell damage), and prevent nuclear damage and apoptotic cell death. These protective effects are attributed, at least in part, to the compound's ability to reduce intracellular calcium overload induced by MPP+.

Furthermore, studies have suggested a potential role for the postsynaptic scaffolding protein Homer1 in the protective mechanism of SKF-96365. The compound was found to decrease the expression of Homer1 following MPP+ administration. Overexpression of Homer1 partially reversed the protective effects of SKF-96365, suggesting that the compound's neuroprotection may involve the suppression of Homer1-mediated endoplasmic reticulum calcium release.

Table 1: Effects of SKF-96365 on MPP+-Induced Cytotoxicity in PC12 Cells

| Parameter Measured | Effect of SKF-96365 Pretreatment | Reference |

| Cell Viability | Significantly increased | |

| LDH Release | Decreased | |

| Nuclear Damage | Prevented | researchgate.net |

| Apoptotic Cell Death | Inhibited | |

| Intracellular Calcium Overload | Reduced | |

| Homer1 Expression | Decreased |

Research on Glioblastoma Cell Growth and Cell Cycle Regulation

SKF-96365 has been identified as an inhibitor of glioblastoma cell growth. Its mechanism of action in this context is multifaceted. While initially known as a blocker of transient receptor potential canonical (TRPC) channels, research has revealed that SKF-96365 can also enhance the reverse operation of the Na+/Ca2+ exchanger (NCX). This dual action leads to an accumulation of intracellular calcium, resulting in cytotoxicity and the suppression of glioblastoma cell proliferation. Notably, the expression of NCX is significantly higher in glioblastoma cells compared to normal human astrocytes, suggesting a potential therapeutic window.

The compound's impact on the glioblastoma cell cycle is also significant. Studies have shown that SKF-96365 can arrest glioblastoma cells in the S and G2/M phases of the cell cycle. This cell cycle arrest is dependent on the increase in intracellular calcium, as it can be prevented by calcium chelators. The arrest appears to be mediated by an increase in the levels of the cell cycle regulator p21 and a delay in the degradation of cyclin B1.

Table 2: Effects of SKF-96365 on Glioblastoma Cells

| Effect | Mechanism | Reference |

| Inhibition of Cell Growth | Enhanced reverse mode of NCX, increased intracellular Ca2+ | |

| Cell Cycle Arrest | S and G2/M phase arrest | |

| Molecular Changes | Increased p21, delayed cyclin B1 degradation |

Studies on Neuronal Excitability and Calcium Dynamics in Specific Brain Regions and Cell Types (e.g., Midbrain Dopamine (B1211576) Neurons, Sensory Neurons, Hippocampal CA3)

The influence of SKF-96365 on neuronal excitability and calcium dynamics has been investigated across various brain regions and cell types.

Midbrain Dopamine Neurons: In midbrain dopamine neurons, SKF-96365 has been used to probe the mechanisms underlying neuronal firing patterns. For instance, it has been shown to block neurotensin-evoked enhancement in the firing rate of these neurons, an effect that is dependent on calcium influx through nonselective cationic conductances. jneurosci.org Other research indicates that SKF-96365 can inhibit the potentiation of firing activity induced by zinc, though this effect may be mediated through the inhibition of voltage-gated calcium channels rather than TRPC channels in this specific context. en-journal.org

Sensory Neurons: In primary sensory neurons, SKF-96365 has been utilized to investigate the role of TRPC channels in pain signaling. It has been shown to suppress the activation of small to medium-sized dorsal root ganglion (DRG) cells induced by melittin (B549807), a component of bee venom, suggesting the involvement of TRPC channels in nociception. However, in another study on sensory neurons, SKF-96365 did not have a significant effect on store-operated calcium entry (SOCE), highlighting the complexity and context-dependent nature of its actions.

Hippocampal CA1 and CA3: In the hippocampus, SKF-96365 has been employed to study synaptic plasticity and hyperexcitability. In cultured hippocampal pyramidal neurons, it was found to attenuate NMDA-induced calcium transients and long-term potentiation (LTP), suggesting a role for store-operated calcium entry in these processes. However, in a study on hyperexcitability in layer V neurons of the medial entorhinal cortex, which has strong connections with the hippocampus, SKF-96365 did not significantly affect burst firing at either proximal or distal synapses. In hippocampal CA1 pyramidal cells, general TRPC channel blockers like SKF-96365 have been shown to suppress the CAN (calcium-activated non-selective cation) current and persistent firing. Furthermore, in cultured rat hippocampal neurons, SKF-96365 significantly inhibited synaptically-induced intracellular calcium spikes, suggesting an involvement of TRPC channels in this activity.

Modulation of Hydrogen Peroxide-Induced Currents in Neuroendocrine Cells

In Aplysia neuroendocrine cells, SKF-96365 has been used to investigate the effects of hydrogen peroxide (H2O2), a reactive oxygen species. Research has shown that H2O2 can evoke a prolonged, voltage-dependent inward cation current in these cells, leading to afterdischarge-like bursting. jneurosci.org While other cation channel blockers attenuated this current, SKF-96365 did not significantly reduce the response, suggesting that the channels gated by H2O2 in this system may not be the classical TRPC channels sensitive to this blocker. jneurosci.org

Cardiovascular and Smooth Muscle Physiology

SKF-96365 has also been a valuable tool in dissecting the mechanisms of cardiovascular and smooth muscle function, particularly in relation to calcium signaling.

Investigations in Vascular Smooth Muscle Cell Function (e.g., Myogenic Tone, Proliferation)

Myogenic Tone: Myogenic tone, the intrinsic ability of blood vessels to constrict in response to increased pressure, is crucial for blood flow regulation. Studies have shown that SKF-96365 can inhibit the development of myogenic tone in various arteries, including rat posterior cerebral arteries and murine mesenteric arteries. This suggests the involvement of TRP-like cation channels in the mechanotransduction process that underlies the myogenic response. Specifically, the inhibition of nonselective cation channels by SKF-96365 leads to a significant loss of myogenic tone.

Proliferation: The proliferation of vascular smooth muscle cells is a key event in vascular remodeling and diseases such as pulmonary arterial hypertension. physiology.org Research has demonstrated that blocking store-operated calcium entry with SKF-96365 can inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs). physiology.org This inhibition is associated with a reduction in both cytosolic and sarcoplasmic reticulum calcium concentrations. physiology.org These findings underscore the critical role of calcium influx through store-operated channels in regulating vascular smooth muscle cell growth.

Studies on Cardiac Cell Electrophysiology and Fibroblast Function

SKF-96365 has been instrumental in elucidating the electrical signaling and function of cardiac cells. In studies involving isolated ventricular fibroblasts from adult rats, SKF-96365 was shown to inhibit a non-selective cation current (NSCC) that is activated by C-type natriuretic peptide (CNP). This current, which is also activated by the natriuretic peptide C receptor (NPR-C) agonist cANF, was found to be mediated at least in part by Transient Receptor Potential (TRP) channels, specifically TRPC2, TRPC3, and TRPC5. The inhibition of this current by SKF-96365 highlights its utility in studying the electrophysiological roles of these channels in cardiac fibroblasts.

Furthermore, research on neonatal rat cardiomyocytes has demonstrated that SKF-96365 can prevent cellular hypertrophy induced by the overexpression of Stromal Interaction Molecule 1 (STIM1). ahajournals.org STIM1 is a key protein in store-operated calcium entry (SOCE), and its effects on cardiomyocyte growth are thought to be mediated through interactions with ORAI or TRPC proteins. ahajournals.org The ability of SKF-96365 to block this hypertrophic response suggests its role as an inhibitor of these STIM1-mediated pathways. ahajournals.org In isolated mouse sinoatrial node cells, SKF-96365 was observed to reduce the pacemaker firing rate, further indicating its influence on cardiac electrophysiology by potentially inhibiting SOCE.

| Cell Type | Experimental Model | Key Finding with SKF-96365 | Implicated Channels/Pathways |

| Adult Rat Ventricular Fibroblasts | Whole-cell voltage-clamp | Inhibited CNP-activated non-selective cation current. | TRPC2, TRPC3, TRPC5 |

| Neonatal Rat Cardiomyocytes | Overexpression of STIM1 | Prevented STIM1-induced hypertrophy. ahajournals.org | STIM1-ORAI/TRPC pathway |

| Mouse Sinoatrial Node Cells | Isolated cell recording | Reduced pacemaker firing rate. | Store-Operated Calcium Entry (SOCE) |

Research on Gastrointestinal Smooth Muscle Contraction and Calcium Dynamics

The application of SKF-96365 has also been pivotal in understanding the mechanisms of gastrointestinal smooth muscle function. In human colonic smooth muscle cells, the compound was found to inhibit the tension and inward calcium currents elicited by the depletion of intracellular calcium stores, a process known as capacitative calcium entry (CCE). dntb.gov.ua This suggests that SKF-96365 blocks store-operated channels that are crucial for replenishing intracellular calcium and sustaining muscle contraction. dntb.gov.ua

Similarly, in murine colonic smooth muscle cells, SKF-96365 was shown to block the rise in intracellular calcium and the activation of nonselective cation conductances induced by acetylcholine. physiology.org This indicates its effectiveness in disrupting agonist-induced calcium signaling pathways. Further studies on mouse anococcygeus smooth muscle cells revealed that SKF-96365 blocked a nonselective cation current responsible for CCE, which was associated with an increase in intracellular calcium. physiology.org

| Tissue/Cell Type | Experimental Condition | Effect of SKF-96365 | Implicated Mechanism |

| Human Colonic Smooth Muscle | Depletion of intracellular Ca2+ stores | Inhibited tension and inward Ca2+ currents. dntb.gov.ua | Capacitative Calcium Entry (CCE) |

| Murine Colonic Smooth Muscle Cells | Acetylcholine stimulation | Blocked rise in intracellular Ca2+ and nonselective cation conductances. physiology.org | Agonist-induced Ca2+ signaling |

| Mouse Anococcygeus Smooth Muscle Cells | Depletion of intracellular Ca2+ stores | Blocked nonselective cation current and associated Ca2+ increase. physiology.org | Capacitative Calcium Entry (CCE) |

Immune Cell Function and Inflammation Models

Role in Dendritic Cell Maturation and Migration

SKF-96365 has been widely used to investigate the role of calcium signaling in dendritic cell (DC) function. Studies on mouse dendritic cells have shown that SKF-96365 inhibits Ca2+ influx that is activated by the depletion of intracellular stores. This inhibition is associated with a less mature DC phenotype, characterized by decreased expression of MHC class II, reduced production of cytokines like TNF-α and IL-6, and impaired migration. Specifically, the compound was found to block Ca2+ release-activated Ca2+ (CRAC) channels, which are a major pathway for calcium entry in these cells. The inhibition of these channels by SKF-96365 underscores the critical role of calcium signaling in DC maturation and their ability to initiate immune responses.

Modulation of Lymphocyte and Mast Cell Activation and Signaling

In the context of lymphocytes, SKF-96365 has been shown to inhibit store-operated calcium entry (SOCE) in T cells, a process essential for their activation and proliferation. rupress.org It has been demonstrated to block Ca2+ influx following T-cell receptor engagement, which is a critical step in initiating an immune response. rupress.org

Research on mast cells has revealed that SKF-96365 can inhibit degranulation. For instance, it was found to attenuate degranulation induced by hypotonic stress, which is thought to be mediated by the activation of TRPV2 channels. Furthermore, SKF-96365 significantly attenuated prostaglandin (B15479496) E2-induced calcium responses in mast cells, which are important for their activation and the release of inflammatory mediators. The compound is also known to inhibit Ca2+ influx in rat peritoneal mast cells, with a reported IC50 of 4 μM for the inhibition of SOCE.

| Immune Cell Type | Experimental Context | Effect of SKF-96365 | Key Pathway/Channel |

| Dendritic Cells | LPS-induced maturation | Inhibited maturation, cytokine production, and migration. | Ca2+ release-activated Ca2+ (CRAC) channels |

| T Lymphocytes | T-cell receptor engagement | Inhibited store-operated Ca2+ entry. rupress.org | Store-Operated Calcium Entry (SOCE) |

| Mast Cells | Hypotonic stress, Prostaglandin E2 stimulation | Attenuated degranulation and Ca2+ responses. | TRPV2, Orai channels |

Effects on Neutrophil Function (e.g., Adhesion, Migration)

SKF-96365 has been utilized to study the calcium-dependent functions of neutrophils. It has been shown to inhibit store-operated calcium entry (SOCE) in these cells, which is crucial for various functions, including migration and polarization. In studies using chemoattractants like fMLP, SKF-96365 was found to reduce the chemotactic migration of neutrophils. The compound also inhibited the Ca2+ influx induced by cigarette smoke extract (CSE), which is known to trigger neutrophil polarization. These findings suggest that SKF-96365-sensitive calcium channels are involved in the signaling pathways that govern neutrophil motility and response to inflammatory stimuli. usp.br

Contributions to Nociception and Inflammatory Processes in Experimental Pain Models

In the realm of pain research, SKF-96365 has been employed to investigate the role of TRPC channels in nociception. In rat models of inflammatory pain induced by melittin, local administration of SKF-96365 was shown to prevent and suppress spontaneous nociception and hypersensitivity to both thermal and mechanical stimuli. These effects are attributed to the inhibition of melittin-evoked calcium increase and hyperexcitability in primary sensory neurons. This suggests that SKF-96365-sensitive TRPC channels play a significant role in the pathophysiology of inflammatory pain. researchgate.net

Reproductive Biology Research

Intracellular calcium (Ca²⁺) signaling is fundamental to sperm function, regulating critical events such as motility, capacitation, and the acrosome reaction, all of which are essential for successful fertilization. The this compound has been instrumental in dissecting the roles of specific calcium channels in these processes.

Research has shown that SKF-96365 has complex effects on human sperm. It has been observed to both stimulate and inhibit currents through the principal sperm-specific calcium channel, CatSper. For instance, in non-pre-treated human sperm, SKF-96365 can mimic the effect of progesterone, a known activator of CatSper, by inducing a transient increase in intracellular Ca²⁺ ([Ca²⁺]i) in over 80% of cells, which is followed by Ca²⁺ oscillations in about half of the cells. These effects are mediated through CatSper, as the CatSper blocker RU1968 can inhibit the SKF-96365-induced [Ca²⁺]i increase and arrest the oscillations. Patch-clamp studies have revealed that SKF-96365 can initially enhance CatSper currents, but this is followed by a decay to below control levels.

The compound has also been used to investigate the acrosome reaction, a crucial step for sperm-egg fusion. In mouse sperm, SKF-96365 was found to inhibit the increase in [Ca²⁺]i and the acrosome reaction induced by maitotoxin. It also suppressed the acrosome reaction triggered by thapsigargin (B1683126) and the zona pellucida. Furthermore, studies in human sperm have reported that SKF-96365 inhibits motility and the acrosome reaction induced by recombinant ZP3. These inhibitory actions highlight the critical role of the targeted calcium channels in the final stages of fertilization.

The table below summarizes key findings on the effects of SKF-96365 on sperm physiology.

| Organism/System | Effect of SKF-96365 | Affected Process | Associated Channel/Mechanism | Reference(s) |

| Human Sperm | Induces [Ca²⁺]i transient and oscillations | Calcium Signaling | Activation of CatSper channels | |

| Human Sperm | Inhibits motility | Motility | Inhibition of CatSper and/or CCE | |

| Human Sperm | Inhibits progesterone-induced Ca²⁺ oscillations | Calcium Signaling | Inhibition of CatSper channels | |

| Human Sperm | Inhibits acrosome reaction induced by ZP3 | Acrosome Reaction | Not specified | |

| Mouse Sperm | Inhibits maitotoxin-induced Ca²⁺ influx and acrosome reaction | Acrosome Reaction | Putative maitotoxin-activated channels | |

| Mouse Sperm | Suppresses motility | Motility | Not specified | |

| Sea Urchin Sperm | Inhibits acrosome reaction | Acrosome Reaction | Not specified |

Cancer Biology Models (In Vitro and Preclinical Non-Human Studies)

The dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, contributing to processes like proliferation, invasion, and resistance to apoptosis. SKF-96365, by targeting TRP channels and SOCE which are often overexpressed in cancer cells, has emerged as a valuable research tool to probe these pathological mechanisms.

In non-small cell lung cancer (NSCLC) cell lines, such as A549, SKF-96365 has been shown to inhibit cell proliferation in a time-dependent manner. oncotarget.com This effect is attributed to the blockade of TRPC6 channels, as knocking down TRPC6 expression with siRNA mimics the inhibitory effect of SKF-96365. oncotarget.com The inhibition of TRPC6 leads to cell cycle arrest at the S-G2/M phase. oncotarget.com Furthermore, treatment with SKF-96365 has been found to reduce the invasion of A549 cells, suggesting a role for TRPC6 in the metastatic potential of lung cancer. oncotarget.com Nicotine-promoted proliferation of NSCLC cells, which involves the upregulation of TRPC1 and TRPC6, is also inhibited by SKF-96365. mdpi.com

In human esophageal squamous cell carcinoma (ESCC) cell lines (K510, K30, and EC9706), SKF-96365 significantly inhibits cell proliferation in a time- and dose-dependent manner. nih.gov Mechanistically, SKF-96365 induces apoptosis through pathways involving poly(adenosine diphosphate–ribose) polymerase (PARP), caspase-9, and BCL-2. nih.gov Concurrently, it also triggers autophagy, as evidenced by changes in LC3-A/B levels. nih.gov These effects are linked to the downregulation of the TRPC1 calcium channel. nih.gov Preclinical studies using xenografted nude mice have confirmed the anti-tumor effect of SKF-96365 in vivo, where it induced apoptosis and inhibited tumor growth. nih.gov

SKF-96365 has been demonstrated to suppress the proliferation of breast cancer cells. In MCF-7 cells, the compound diminishes the proliferation stimulated by the calcium-sensing receptor (CaR). This effect is associated with the inhibition of TRPC1 channels, as siRNA-mediated knockdown of TRPC1 also reduces CaR-induced cell proliferation and calcium entry. Furthermore, SKF-96365 has been shown to inhibit store-operated calcium entry (SOCE) in breast cancer cells, which is crucial for their migratory capabilities. In vivo studies have shown that SKF-96365 can reduce tumor growth and metastasis in animal models of breast cancer. Research also indicates that the TRPC1 inhibitor SKF-96365 can lead to an increased rate of apoptosis in MCF-7 breast cancer cells.

In human gastric cancer cell lines, such as AGS and MKN45, treatment with SKF-96365 leads to the suppression of cell growth by arresting the cell cycle in the G2/M phase. This effect is mediated by the inhibition of TRPC6 channels, which are significantly upregulated in gastric cancer cells compared to normal gastric epithelial cells. The inhibition of Ca²⁺ elevation regulated by TRPC6 channels appears to be essential for the G2/M phase transition. Similar findings have been reported in oral squamous cell carcinoma (OSCC), where blocking TRPC6 channel activity with SKF-96365 also results in cell growth arrest and accumulation in the G2/M phase. mdpi.comunicam.it

The table below provides a summary of the observed effects of SKF-96365 in various cancer models.

| Cancer Type | Cell Lines | Effect of SKF-96365 | Mechanism | Associated Channel(s) | Reference(s) |

| Lung Cancer (NSCLC) | A549, NCI-H292 | Inhibition of proliferation and invasion, cell cycle arrest at S-G2/M | Blockade of TRPC6-mediated Ca²⁺ entry | TRPC6, TRPC1 | oncotarget.commdpi.com |

| Esophageal Squamous Cell Carcinoma | K510, K30, EC9706 | Inhibition of proliferation, induction of apoptosis and autophagy | Downregulation of TRPC1, activation of PARP, caspase-9, BCL-2, and LC3-A/B pathways | TRPC1, Orai1 | nih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | Suppression of proliferation, induction of apoptosis, inhibition of migration | Inhibition of SOCE and CaR-stimulated ERK1/2 phosphorylation | TRPC1, STIM1 | |

| Gastric Cancer | AGS, MKN45 | Cell growth arrest in G2/M phase | Inhibition of TRPC6-mediated Ca²⁺ elevation | TRPC6 | mdpi.com |

| Oral Squamous Cell Carcinoma | Not specified | Cell growth arrest in G2/M phase | Blockade of TRPC6 channel activity | TRPC6 | mdpi.comunicam.it |

General Antitumor Activities Across Various Cancer Cell Lines and Xenograft Models

The chemical compound this compound has demonstrated a broad spectrum of antitumor activities in numerous preclinical studies, targeting a variety of cancer cell lines and showing efficacy in animal xenograft models. Its mechanisms of action, while often centered on the disruption of calcium ion homeostasis, can vary depending on the specific cancer type. The compound has been shown to inhibit cell proliferation, induce cell cycle arrest, trigger apoptosis (programmed cell death), and in some cases, induce autophagy.

In studies on glioblastoma, the most aggressive primary brain tumor, SKF-96365 inhibits the growth of cultured human glioblastoma cells and also suppresses the proliferation and self-renewal of glioblastoma stem cells. Its action in these cells has been linked to enhancing the reverse operation of the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium. This disruption of calcium homeostasis can arrest glioblastoma cells in the S and G2 phases of the cell cycle.

Research on colorectal cancer (CRC) has revealed that SKF-96365 exhibits potent anti-neoplastic activity by inducing both cell-cycle arrest and apoptosis. nih.gov The molecular mechanism in CRC cells involves the inhibition of the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling pathway. nih.gov Interestingly, while inducing apoptosis, SKF-96365 also triggers a cytoprotective autophagic response in these cells. nih.gov

Similarly, in human esophageal squamous cell carcinoma (ESCC), SKF-96365 significantly inhibits the proliferation of multiple cell lines. semanticscholar.org The compound induces apoptosis through pathways involving poly(adenosine diphosphate–ribose) polymerase (PARP), caspase-9, and BCL-2. semanticscholar.org This antitumor effect is associated with the downregulation of the TRPC1 calcium channel. semanticscholar.org

The compound's efficacy extends to other malignancies. Studies have reported its potential cytotoxic effects in gastric cancer, where it induces G2/M phase cell cycle arrest, and in prostate cancer, where it suppresses cell growth and promotes autophagic cell death. nih.gov In the context of bladder cancer, SKF-96365 has been shown to significantly enhance the apoptotic effects of the chemotherapy drug oxaliplatin. meddocsonline.org Furthermore, it has demonstrated the ability to remobilize quiescent Chronic Myeloid Leukemia (CML) stem cells from their protective microenvironment, which could potentially increase their sensitivity to targeted therapies. In ovarian cancer, the use of SKF-96365 has been shown to sensitize chemoresistant cells to standard chemotherapeutic agents. mdpi.com

The tables below summarize the observed antitumor activities of SKF-96365 across various cancer cell lines and in xenograft models.

Table 1: Antitumor Activity of SKF-96365 in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Glioblastoma | Human GB cells, GMB stem cells, LN-229 | Inhibited cell growth and proliferation; Arrested cell cycle in S and G2 phases; Inhibited self-renewal of stem cells. researchgate.net |

| Colorectal Cancer | HCT116, HT29 | Induced cell-cycle arrest, apoptosis, and cytoprotective autophagy; Inhibited the CaMKIIγ/AKT signaling cascade. nih.gov |

| Esophageal Squamous Cell Carcinoma | K510, K30, EC9706 | Significantly inhibited cell proliferation; Induced apoptosis in a dose- and time-dependent manner. semanticscholar.org |

| Bladder Cancer | Not specified | Enhanced oxaliplatin-induced apoptosis. meddocsonline.org |

| Chronic Myeloid Leukemia | Ba/F3p210, CD34+ cells from CML patients | Induced expulsion of leukemia stem and progenitor cells from the stromal niche. |

| Gastric Cancer | Not specified | Induced G2/M cell cycle arrest and suppressed cell growth. nih.gov |

| Prostate Cancer | PC3, DU145 | Suppressed cell growth and induced autophagic cell death. nih.gov |

| Melanoma | Not specified | Reduced cell viability at higher concentrations. univr.it |

| Ovarian Cancer | IGROV1 | Sensitized chemoresistant cells to chemotherapeutic agents. mdpi.com |

| Non-Small Cell Lung Cancer | A549, NCI-H292 | Inhibited nicotine-promoted cell proliferation. |

Table 2: Antitumor Activity of SKF-96365 in Xenograft Models

| Cancer Type | Model | Key Findings |

|---|---|---|

| Colorectal Cancer | Mouse xenograft model | Inhibited tumor cell growth; Decreased p-CaMKII and p-AKT; Increased markers of apoptosis (cleaved PARP, caspase-3, caspase-9). nih.gov |

| Esophageal Squamous Cell Carcinoma | Xenografted nude mice | Significantly retarded tumor growth; Induced apoptosis in vivo. nih.govsemanticscholar.org |

| Nasopharyngeal Carcinoma | Xenografted nude mice | Distinctly restrained tumor growth. semanticscholar.org |

| Gastric Carcinoma | Xenografted nude mice | Inhibited tumor growth. semanticscholar.org |

| Breast Carcinoma | Xenografted nude mice | Inhibited tumor growth. semanticscholar.org |

Table 3: Mentioned Compounds | Compound Name | | :--- | | 1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl) propoxy]ethyl-1H-imidazole hydrochloride | | 2-aminoethoxydiphenyl borate (B1201080) (2-APB) | | BAPTA-AM | | BCL-2 | | CaMKIIγ | | Caspase-3 | | Caspase-9 | | Cisplatin | | EGF | | EGTA | | Hydroxychloroquine (B89500) | | Imatinib (B729) | | LC3-A/B | | MRS1845 | | Oxiplatin | | PARP | | SKF-96365 | | Thapsigargin (TG) | | YM-58483 |apsigargin (TG) | | YM-58483 |

Methodological Considerations and Limitations in Research Utilizing Skf 96365 Cation

Optimal Experimental Concentrations and Dose-Response Profiling

The selection of an appropriate experimental concentration for SKF-96365 is critical and highly dependent on the specific cell type and the ion channels being investigated. The compound is often used in a broad concentration range, typically from 1 µM to 100 µM.